molecular formula C13H21NO3 B2451004 Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-33-8

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2451004
CAS No.: 1099570-33-8
M. Wt: 239.315
InChI Key: GHRFQWRATSDVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-formyl-2-azabicyclo[222]octane-2-carboxylate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a formyl group and a tert-butyl ester group attached to a 2-azabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Formation of the 2-azabicyclo[2.2.2]octane core: This can be achieved through a series of cyclization reactions starting from simple precursors.

    Introduction of the formyl group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFQWRATSDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.